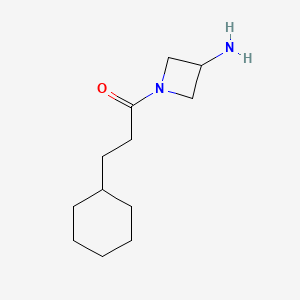

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one

Description

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with an amino group at the 3-position. The molecule is further functionalized with a cyclohexyl-substituted propan-1-one moiety.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGGUQVKMLCFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters.

Mode of Action

This compound interacts with the histamine H3 receptor as an agonist This means it binds to the receptor and activates it, leading to a response

Biochemical Pathways

Upon activation of the histamine H3 receptor, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) . This molecule is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The downstream effects of this pathway are complex and depend on the specific cellular context.

Pharmacokinetics

The compound has been noted for its good metabolic stability and weak activity on cytochrome p450 enzymes, which are key factors in drug metabolism and can impact bioavailability.

Biochemical Analysis

Biochemical Properties

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The compound’s ability to bind to specific active sites on enzymes suggests its potential as an inhibitor or activator in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Biological Activity

1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one (CAS Number: 1343226-87-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂N₂O. The compound features an azetidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 206.32 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1343226-87-8 |

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent investigations have explored the compound's potential as an anticancer agent. In cell line studies, it has shown cytotoxic effects on cancer cells, leading to apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Case Studies

Several case studies illustrate the biological effects of this compound:

- Study on Antimicrobial Effects : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity in Cancer Cell Lines : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 30 µM.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Cyclohexyl vs. Phenyl Groups : Compound A’s cyclohexyl group enhances steric bulk and lipophilicity compared to phenyl-substituted analogs. This may reduce aqueous solubility but improve membrane permeability or binding to hydrophobic protein pockets. In contrast, phenyl-containing analogs (e.g., 2092038-53-2) could engage in aromatic interactions critical for target binding .

- Substituent Position : The position of the substituent (e.g., 3- vs. 4-phenyl in butan-1-one derivatives) influences molecular conformation and intermolecular interactions. For example, 4-phenyl substitution (1339662-51-9) may introduce torsional strain or alter hydrogen-bonding patterns .

Physicochemical Properties

- Molecular Weight and Solubility : Compound A (MW: 210.32 g/mol) is heavier than its methyl-substituted analog (MW: 184.28 g/mol), contributing to lower solubility. Phenyl derivatives (MW: ~232–234 g/mol) may exhibit intermediate solubility due to aromatic polarity .

- Hydrogen Bonding: The 3-amino group on the azetidine ring enables hydrogen bonding, a feature shared across all analogs. This could enhance interactions with biological targets, such as enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.